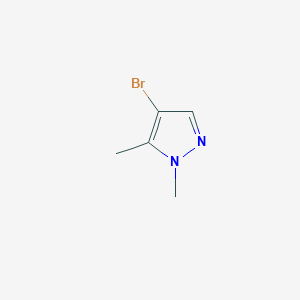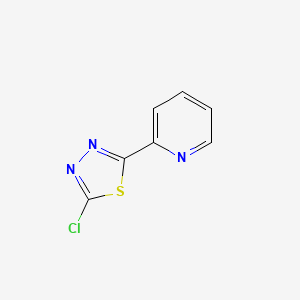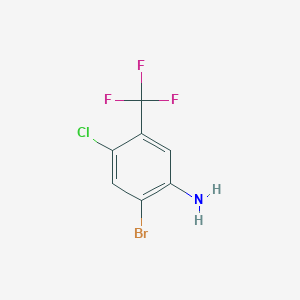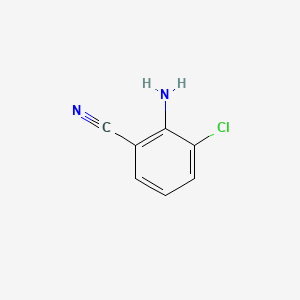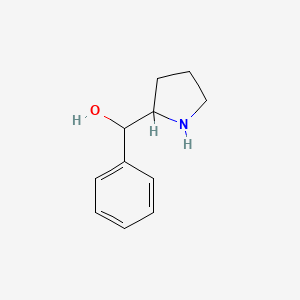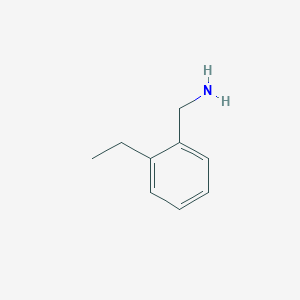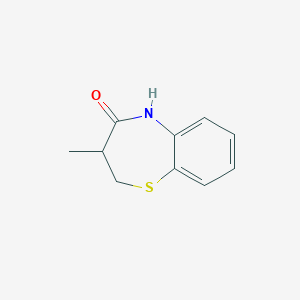
1,2-萘并二酮,5-溴-
描述
1,2-Acenaphthylenedione, 5-bromo- is a useful research compound. Its molecular formula is C12H5BrO2 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Acenaphthylenedione, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Acenaphthylenedione, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
可逆二聚化研究
1,2-萘并二酮因其在可逆二聚化过程中的独特行为而受到研究。Macías-Ruvalcaba 等人(2009 年)发现其阴离子自由基形成 π-二聚体,这与由其结构类似物形成的 σ-二聚体形成对比。这种行为是从伏安法和光谱研究中推断出来的,提供了对有机化合物中可逆二聚化的见解 (Macías-Ruvalcaba 等,2009)。
手性化合物合成
在不对称合成领域,1,2-萘并二酮衍生物已被利用。王等人(2010 年)展示了通过面包酵母介导的还原制备手性反式-5-取代-苊-1,2-二醇。该方法产生了高对映体过量,突出了其在立体选择性有机合成中的潜力 (王等人,2010)。
杂环和碳环化合物合成
Yavari 和 Khajeh-Khezri(2018 年)回顾了萘并二酮-1,2-二酮在合成各种杂环和碳环化合物和配合物中的应用。该化合物作为有机反应中起始原料的多功能性突出了其在复杂分子结构合成中的重要性 (Yavari 和 Khajeh-Khezri,2018)。
聚合催化剂研究
萘并二酮衍生物已被研究作为聚合反应中的配体。孔等人(2013 年)使用 1,2-双(芳基亚氨基)萘并亚甲基合成了一系列镍配合物,发现它们在乙烯聚合中表现出高活性。这表明在聚合物科学和材料工程中具有潜在应用 (孔等人,2013)。
卤化反应
Mekh 等人(2006 年)表明,衍生物 5,6-双(二甲氨基)萘并二烯作为质子海绵和活化烯烃在卤化反应中。这种特性使其成为有机合成中一种有价值的试剂,特别是在区域选择性卤化过程中 (Mekh 等,2006)。
抗菌剂
在开发新的抗菌剂方面,萘并二酮的衍生物显示出前景。Benneche 等人(2011 年)报道了从萘并二烯衍生物开始合成了噻吩-2(5H)-酮,其对某些细菌表现出显着的生物膜减少能力 (Benneche 等,2011)。
硼杂品的合成
萘并二酮衍生物在合成复杂有机结构中的用途在 Schickedanz 等人的工作中得到强调(2017 年)。他们使用涉及溴代萘并二烯衍生物的亲核取代反应合成了硼杂品,证明了其在新型有机结构合成中的作用 (Schickedanz 等,2017)。
作用机制
Target of Action
This compound is a heterocyclic compound with a unique structure of a fused five-membered ring and two six-membered rings. It is an important building block for many organic synthesis processes.
Mode of Action
It is known to be widely used in the synthesis of various organic compounds.
Biochemical Pathways
It has been used in the synthesis of various hetero- and carbocyclic compounds and complexes.
Result of Action
It is known to be an important building block in the synthesis of various organic compounds.
生化分析
Biochemical Properties
1,2-Acenaphthylenedione, 5-bromo- plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can also interact with proteins that have active sites capable of accommodating its structure, leading to potential inhibition or activation of these proteins. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can form adducts with nucleophiles, affecting the function of biomolecules it interacts with .
Cellular Effects
1,2-Acenaphthylenedione, 5-bromo- has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression. This compound can also impact cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways. Studies have demonstrated that 1,2-Acenaphthylenedione, 5-bromo- can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
The molecular mechanism of 1,2-Acenaphthylenedione, 5-bromo- involves its ability to bind to specific biomolecules, leading to changes in their activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access. It can also activate certain proteins by inducing conformational changes. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Acenaphthylenedione, 5-bromo- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Acenaphthylenedione, 5-bromo- can degrade under certain conditions, leading to the formation of reactive intermediates that can further impact cellular processes. Long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of 1,2-Acenaphthylenedione, 5-bromo- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and viability. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 1,2-Acenaphthylenedione, 5-bromo- can also result in toxic or adverse effects, including tissue damage and organ dysfunction .
Metabolic Pathways
1,2-Acenaphthylenedione, 5-bromo- is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2-Acenaphthylenedione, 5-bromo- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,2-Acenaphthylenedione, 5-bromo- can influence its biological activity and the extent of its effects on cellular function .
属性
IUPAC Name |
5-bromoacenaphthylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQHHFMRUWUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457682 | |
| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26254-35-3 | |
| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
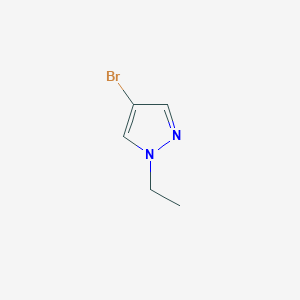

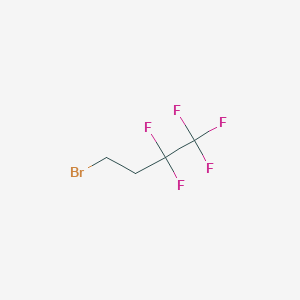
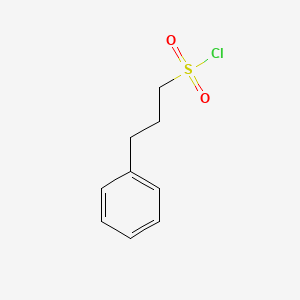
![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)


